molecular formula C14H10N2O2 B13867868 1-Phenylindazole-5-carboxylic acid

1-Phenylindazole-5-carboxylic acid

Cat. No.: B13867868
M. Wt: 238.24 g/mol
InChI Key: CSLVCVDABIHVMO-UHFFFAOYSA-N
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Description

1-Phenylindazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core (a fused benzene and pyrazole ring system) substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 5-position.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1-phenylindazole-5-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-6-7-13-11(8-10)9-15-16(13)12-4-2-1-3-5-12/h1-9H,(H,17,18)

InChI Key

CSLVCVDABIHVMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=O)O)C=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenylindazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acid precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a suitable carboxylic acid derivative in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the indazole ring .

Industrial production of 1-Phenylindazole-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Phenylindazole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-Phenylindazole-5-carboxylic acid has garnered significant attention in scientific research due to its diverse applications:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.

    Biology: In biological research, 1-Phenylindazole-5-carboxylic acid is studied for its potential as a bioactive molecule.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development.

    Industry: In the industrial sector, 1-Phenylindazole-5-carboxylic acid is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylindazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 1-phenylindazole-5-carboxylic acid and analogous heterocyclic carboxylic acids:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Phenylindazole-5-carboxylic acid Indazole Phenyl (C₆H₅), COOH C₁₄H₁₀N₂O₂ ~262.25 Carboxylic acid, aromatic N
2-Phenyloxazole-5-carboxylic acid Oxazole Phenyl (C₆H₅), COOH C₁₀H₇NO₃ 221.25 Carboxylic acid, oxazole ring
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Pyrazole Methyl (CH₃), CF₃, COOH C₆H₅F₃N₂O₂ 194.11 Trifluoromethyl, carboxylic acid
6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid Imidazothiazole Phenyl (C₆H₅), COOH C₁₂H₈N₂O₂S 244.27 Thiazole-fused ring, carboxylic acid

Key Observations :

  • Indazole vs. This may improve binding affinity in biological targets .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid significantly increases lipophilicity (LogP ~2.5) compared to 1-phenylindazole-5-carboxylic acid (estimated LogP ~2.0), influencing membrane permeability .
  • Solubility : Carboxylic acid groups generally enhance aqueous solubility. For example, 2-phenyloxazole-5-carboxylic acid is soluble in DMSO (>10 mM), while 1-phenylindazole-5-carboxylic acid likely requires polar aprotic solvents due to its larger aromatic system .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
1-Phenylindazole-5-carboxylic acid 2.0 <1 (DMSO) 1 (COOH) 4
2-Phenyloxazole-5-carboxylic acid 2.34 >10 (DMSO) 1 (COOH) 3
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 2.5 5-10 (DMSO) 1 (COOH) 4

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